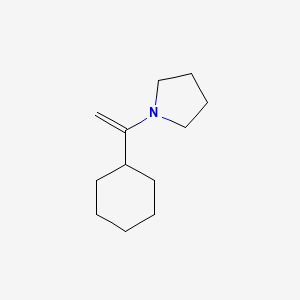
2-(4-Methoxyphenyl)-1,3-diphenylpropane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxyphenyl)-1,3-diphenylpropane-1,3-dione is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a methoxy group attached to a phenyl ring, which is further connected to a diphenylpropane-1,3-dione backbone. Its distinct structure makes it a subject of interest in synthetic chemistry and various scientific research areas.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-1,3-diphenylpropane-1,3-dione typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst like aluminum chloride. This reaction forms the acylated product, which can then undergo further modifications to introduce the methoxy group and complete the synthesis .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale reactions, focusing on yield, purity, and cost-effectiveness. Large-scale synthesis often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-(4-Methoxyphenyl)-1,3-diphenylpropane-1,3-dione can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated aromatic compounds.
科学的研究の応用
2-(4-Methoxyphenyl)-1,3-diphenylpropane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-Methoxyphenyl)-1,3-diphenylpropane-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 4-Methoxyphenylacetic acid
- 4-Methoxyamphetamine
- Diphenyl-2H-1,2,3-triazoles
Uniqueness
2-(4-Methoxyphenyl)-1,3-diphenylpropane-1,3-dione stands out due to its unique combination of a methoxy-substituted phenyl ring and a diphenylpropane-1,3-dione backbone. This structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
特性
CAS番号 |
71597-75-6 |
|---|---|
分子式 |
C22H18O3 |
分子量 |
330.4 g/mol |
IUPAC名 |
2-(4-methoxyphenyl)-1,3-diphenylpropane-1,3-dione |
InChI |
InChI=1S/C22H18O3/c1-25-19-14-12-16(13-15-19)20(21(23)17-8-4-2-5-9-17)22(24)18-10-6-3-7-11-18/h2-15,20H,1H3 |
InChIキー |
DGUHIFJGXGYXDN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


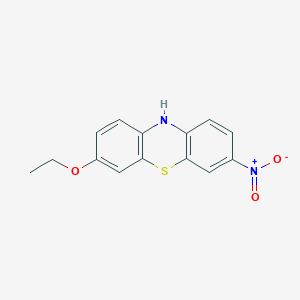

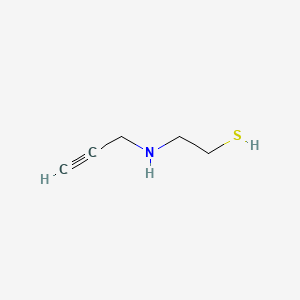
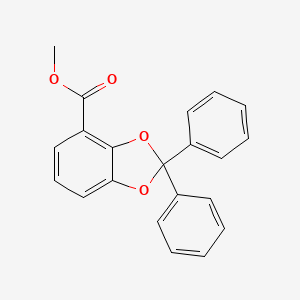
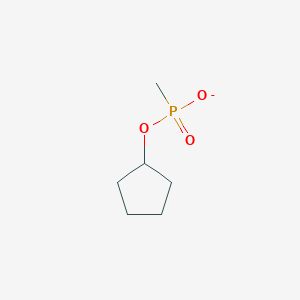
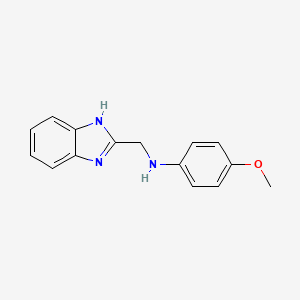
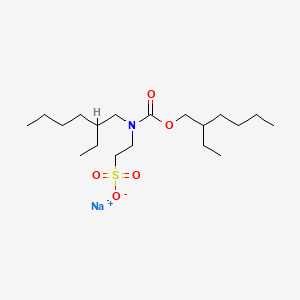
![1-[(Propan-2-yl)oxy]hepta-1,5-dien-4-ol](/img/structure/B14455572.png)
![N-[(Methanesulfonyl)oxy]-P,P-diphenylphosphinic amide](/img/structure/B14455584.png)
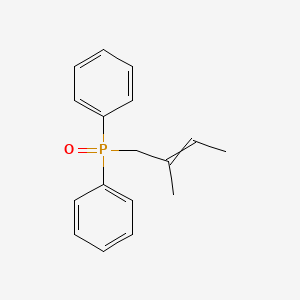
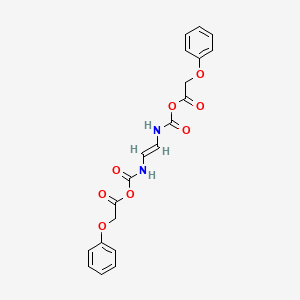
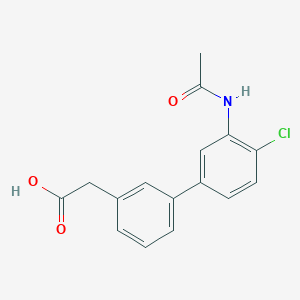
![(NE)-N-[(E)-1-[4-(dimethylamino)phenyl]non-1-en-3-ylidene]hydroxylamine](/img/structure/B14455605.png)
